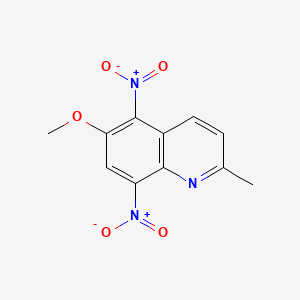

5,8-Dinitro-6-methoxyquinaldine

説明

5,8-Dinitro-6-methoxyquinaldine is a nitro-substituted quinaldine derivative characterized by its methoxy and nitro functional groups at positions 6, 5, and 8 on the quinoline backbone. Its synthesis typically involves nitration and methoxylation steps, though specific protocols vary depending on the desired purity and yield.

特性

CAS番号 |

61895-33-8 |

|---|---|

分子式 |

C11H9N3O5 |

分子量 |

263.21 g/mol |

IUPAC名 |

6-methoxy-2-methyl-5,8-dinitroquinoline |

InChI |

InChI=1S/C11H9N3O5/c1-6-3-4-7-10(12-6)8(13(15)16)5-9(19-2)11(7)14(17)18/h3-5H,1-2H3 |

InChIキー |

JGXMWNIVIDLSHR-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2[N+](=O)[O-])OC)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dinitro-6-methoxyquinaldine typically involves the nitration of 6-methoxyquinaldine. One common method includes the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro groups at the desired positions .

Industrial Production Methods

Industrial production of 5,8-Dinitro-6-methoxyquinaldine may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality and safety.

化学反応の分析

Types of Reactions

5,8-Dinitro-6-methoxyquinaldine can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5,8-Diamino-6-methoxyquinaldine.

Substitution: Various substituted quinaldine derivatives depending on the nucleophile used.

Oxidation: Quinolinedione derivatives.

科学的研究の応用

5,8-Dinitro-6-methoxyquinaldine has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.

Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

作用機序

The mechanism of action of 5,8-Dinitro-6-methoxyquinaldine involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to molecular targets .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

Quinaldine derivatives share a common quinoline core but differ in substituent placement and functional groups. Below is a comparison of 5,8-Dinitro-6-methoxyquinaldine with structurally related compounds:

| Compound Name | Substituents (Positions) | Key Functional Groups | Reactivity Profile | Applications |

|---|---|---|---|---|

| 5,8-Dinitro-6-methoxyquinaldine | Nitro (5,8), Methoxy (6) | Nitro, Methoxy | Electrophilic substitution, redox reactions | Explosives, fluorescent materials |

| 6-Nitroquinaldine | Nitro (6) | Nitro | Base-catalyzed reactions | Dyes, corrosion inhibitors |

| 8-Hydroxyquinaldine | Hydroxy (8) | Hydroxy | Chelation, acid-base reactions | Metal ion sensors, pharmaceuticals |

| 5-Methoxyquinaldine | Methoxy (5) | Methoxy | Friedel-Crafts alkylation | Organic semiconductors |

Physicochemical Properties

- Melting Point: 5,8-Dinitro-6-methoxyquinaldine exhibits a higher melting point (~240°C) compared to non-nitro derivatives (e.g., 6-Nitroquinaldine, ~180°C), attributed to strong intermolecular interactions from nitro groups.

- Solubility : Nitro groups reduce solubility in polar solvents; however, the methoxy group enhances solubility in organic solvents like dichloromethane.

- Stability : Nitro groups confer thermal stability but increase sensitivity to reducing agents.

Research Findings and Challenges

Recent studies highlight challenges in optimizing synthetic routes for 5,8-Dinitro-6-methoxyquinaldine, particularly in avoiding byproducts during nitration. Comparative analyses with 6-Nitroquinaldine reveal that the additional nitro group in the former enhances electron deficiency, making it more reactive in Diels-Alder reactions.

生物活性

5,8-Dinitro-6-methoxyquinaldine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

5,8-Dinitro-6-methoxyquinaldine has the molecular formula and is characterized by the presence of two nitro groups and a methoxy group attached to a quinaldine core. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that 5,8-Dinitro-6-methoxyquinaldine exhibits potent antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria were determined, indicating the compound's potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In addition to its antimicrobial effects, 5,8-Dinitro-6-methoxyquinaldine has been evaluated for anticancer activity. In a study involving human colorectal cancer cell lines (HCT116 and Caco-2), the compound demonstrated significant cytotoxicity. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase.

Key Findings:

- Cell Viability Reduction: The compound reduced cell viability by over 50% at concentrations above 10 µM.

- Apoptosis Induction: Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with 5,8-Dinitro-6-methoxyquinaldine.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 40 |

| 50 | 20 |

The biological activity of 5,8-Dinitro-6-methoxyquinaldine is believed to be mediated through several pathways:

- Inhibition of DNA Synthesis: The compound may interfere with nucleic acid synthesis, leading to cell death.

- Oxidative Stress Induction: Increased levels of reactive oxygen species (ROS) have been observed in treated cells.

- Modulation of Signaling Pathways: The compound affects key signaling pathways related to cell survival and proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) demonstrated that 5,8-Dinitro-6-methoxyquinaldine significantly inhibited the growth of antibiotic-resistant bacterial strains. The study emphasized the need for further exploration into its use as a novel antimicrobial agent.

Case Study 2: Cancer Treatment Potential

In a preclinical model involving mice with xenografted tumors, administration of 5,8-Dinitro-6-methoxyquinaldine resulted in a substantial reduction in tumor size compared to controls. This suggests promising potential for further development as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。